6-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}pyridine-3-carboxylic acid
Description
This compound features a pyridine ring substituted at position 3 with a carboxylic acid group and at position 6 with an amino group protected by a tert-butoxycarbonyl (Boc) group and a 2,2,2-trifluoroethyl (Tfe) moiety. The Boc group serves as a transient amine protector in synthetic chemistry, while the Tfe substituent introduces electronegativity and lipophilicity due to its fluorine atoms. Its molecular formula is C₁₃H₁₅F₃N₂O₄, with a molecular weight of 320.27 g/mol (estimated). Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C13H15F3N2O4 |
|---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18(7-13(14,15)16)9-5-4-8(6-17-9)10(19)20/h4-6H,7H2,1-3H3,(H,19,20) |
InChI Key |
DWCQHWGGCVHRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid generally follows these steps:
- Step 1: Functionalization of the pyridine ring to introduce the carboxylic acid at the 3-position.
- Step 2: Introduction of the amino substituent at the 6-position.
- Step 3: Protection of the amino group with a tert-butoxycarbonyl group.
- Step 4: Alkylation of the amino group with a 2,2,2-trifluoroethyl moiety.
This sequence ensures selective substitution and protection to yield the desired compound with high purity.
Detailed Synthetic Route
Starting Materials
- 3-pyridinecarboxylic acid derivatives or 6-amino-3-pyridinecarboxylic acid as core scaffolds.
- Boc anhydride or Boc-protecting reagents for amine protection.
- 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) or trifluoroethylating agents.
Protection of Amino Group
The amino group at the 6-position is protected using tert-butoxycarbonyl (Boc) protection to prevent side reactions during subsequent steps. This is typically done by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Alkylation with 2,2,2-Trifluoroethyl Group
The Boc-protected amino group is alkylated with a 2,2,2-trifluoroethyl halide under basic conditions. The reaction is performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with bases like potassium carbonate or sodium hydride, at temperatures ranging from ambient to reflux depending on reactivity.
Purification
The crude product is typically purified by preparative high-performance liquid chromatography (Prep. HPLC) or recrystallization to yield the pure 6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid.
Representative Experimental Procedure and Data
The following table summarizes a representative synthetic procedure adapted from related heteroaromatic Boc-protected amino acid syntheses, as no direct published experimental procedure for this exact compound was found but analogous methods are well-documented.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | 6-amino-pyridine-3-carboxylic acid, Boc2O, triethylamine, DCM, rt, 2 h | 85-90 | Standard amine protection |
| Alkylation | Boc-protected amine, 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 60°C, 12 h | 70-80 | Alkylation of protected amine |
| Purification | Prep. HPLC or recrystallization | - | High purity (>98%) product |
Analysis and Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic tert-butyl singlet (~1.4 ppm), aromatic protons of pyridine (7-9 ppm), and trifluoroethyl methylene protons (around 3-4 ppm).
- ^19F NMR confirms trifluoromethyl group presence with signals typically around -75 ppm.
-
- Molecular ion peak consistent with the expected molecular weight of the compound, confirming successful alkylation and Boc protection.
High-Performance Liquid Chromatography (HPLC):
- Used for purity assessment and isolation of the final product.
Comparative Notes on Synthesis Optimization
- The choice of base and solvent critically affects the alkylation step yield and selectivity.
- Boc protection is stable under alkylation conditions but can be removed under acidic conditions if deprotection is desired later.
- Alternative protecting groups (e.g., Fmoc) may be used but Boc is preferred for its stability and ease of removal.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Condition | Impact on Reaction |
|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM, rt, 2 h | High yield, selective amine protection |
| Alkylation Base | K2CO3 or NaH | Promotes nucleophilic substitution |
| Alkylation Solvent | DMF or acetonitrile | Solubilizes reagents, facilitates reaction |
| Alkylation Temperature | 60°C to reflux | Balances reaction rate and side reactions |
| Purification Method | Prep. HPLC or recrystallization | Ensures product purity >98% |
Chemical Reactions Analysis
Types of Reactions
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection: Removal of the Boc group yields the free amine derivative.
Scientific Research Applications
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound’s key structural elements are:
- Pyridine-3-carboxylic acid backbone
- Boc-protected amino group at position 4.
- Trifluoroethyl (Tfe) substituent on the amino group.
Below is a comparative analysis with analogous compounds (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents (Position 6) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid | Pyridine-3-carboxylic acid | Boc + Tfe | 320.27 | High lipophilicity, acid-labile Boc group |
| 2-{[(tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid | Furopyridine-3-carboxylic acid | Boc | 278.26 | Fused furan ring enhances π-stacking; lacks fluorine |
| 6-((2,2-difluoropropyl)amino)-furo[2,3-b]pyridine-3-carboxamide | Furopyridine-3-carboxamide | 2,2-difluoropropyl | ~400 (estimated) | Difluoroalkyl chain; amide instead of carboxylic acid |
| 6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid | Pyridine-2-carboxylic acid | Boc-protected aminopropoxy | 296.32 | Ether linkage; carboxylic acid at position 2 |
| [6-(N-Boc-amino)pyridin-3-yl]boronic acid | Pyridine-boronic acid | Boc | ~265 | Boronic acid enables Suzuki couplings; no fluorine |
Physicochemical Properties
- Lipophilicity: The Tfe group in the target compound increases logP (~2.5 estimated) compared to non-fluorinated analogs (e.g., logP ~1.8 for the furopyridine derivative ).
- Solubility : The trifluoroethyl group reduces aqueous solubility but enhances organic solvent compatibility.
- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), similar to other Boc-protected compounds .
Biological Activity
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid (CAS No. 2639411-93-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15F3N2O4
- Molecular Weight : 320.2644 g/mol
- IUPAC Name : 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylic acid
- SMILES Notation : O=C(N(c1ccc(cn1)C(=O)O)CC(F)(F)F)OC(C)(C)C
The biological activity of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy in biological systems.
Anticancer Properties
Pyridine derivatives have been extensively studied for their anticancer potential. The incorporation of the tert-butoxycarbonyl group may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that compounds with similar functionalities can effectively target cancer cell lines, though specific data on this compound remains scarce.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. Pyridine carboxylic acids are known to act as inhibitors for several enzymes involved in metabolic pathways. For example, they can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to antiproliferative effects in rapidly dividing cells.
Table 1: Summary of Biological Activities of Related Compounds
Case Study: Anticancer Activity of Pyridine Derivatives
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyridine derivatives, revealing that modifications such as trifluoromethyl groups significantly enhance cytotoxicity against cancer cell lines. The study highlighted the importance of structural diversity in improving therapeutic efficacy and pointed towards further investigation into similar compounds like 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid for potential drug development.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reagents are involved?
The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Boc protection : Reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the Boc group .
- Trifluoroethylamine coupling : A substitution or condensation reaction to attach the 2,2,2-trifluoroethyl group, often using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .
- Carboxylic acid activation : Final hydrolysis or deprotection (if ester intermediates are used) under acidic or basic conditions .
Purification typically employs recrystallization or column chromatography .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), trifluoroethyl signals (δ ~3.8–4.2 ppm for -CH₂CF₃), and pyridine ring protons .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- IR spectroscopy : Stretching vibrations for carbonyl (Boc: ~1690–1720 cm⁻¹) and carboxylic acid (∼2500–3300 cm⁻¹) groups .
Advanced: How can researchers optimize the yield of the trifluoroethylamine coupling step?
- Catalyst selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination or copper iodide for Ullmann-type couplings .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .
- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
- Stoichiometry : Maintain a 1:1.2 molar ratio (amine:electrophile) to drive the reaction to completion .
Advanced: How to resolve contradictions between theoretical and experimental spectroscopic data?
- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Dynamic effects : Consider rotameric equilibria in the trifluoroethyl group, which may split signals in ¹H NMR .
- Impurity analysis : Use LC-MS to detect byproducts (e.g., incomplete Boc deprotection or trifluoroethyl hydrolysis) .
Advanced: How does the trifluoroethyl group influence reactivity in nucleophilic substitutions?
- Electron-withdrawing effect : The -CF₃ group reduces electron density on the adjacent nitrogen, slowing SN2 reactions but enhancing stability against oxidation .
- Steric hindrance : The bulky trifluoroethyl group may restrict access to the amino site, requiring stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures .
Basic: What are the primary applications in medicinal chemistry research?
- Drug precursor : Serves as a scaffold for protease inhibitors or kinase-targeting molecules due to its rigid pyridine core and modifiable functional groups .
- Biological probes : The Boc group allows selective deprotection for site-specific conjugation in bioconjugation studies .
Advanced: What solvent systems are optimal for recrystallizing this compound?
- Binary mixtures : Use ethanol/water or ethyl acetate/hexane for gradual solubility reduction .
- Temperature gradient : Dissolve at reflux (~78°C for ethanol), then cool to 4°C for crystal nucleation .
- Purity assessment : Monitor by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced: How to differentiate Boc-deprotection byproducts from desired products?
- TLC monitoring : Use ninhydrin staining to detect free amines (post-Boc removal) .
- Acidic conditions : Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 30 minutes; Boc-deprotected products show distinct MS profiles (e.g., loss of 100 Da) .
- NMR signatures : Disappearance of tert-butyl peaks (δ ~1.4 ppm) confirms deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
